- One-pot synthesis of conjugated alkyne nitriles from aldehydesTetrahedron Letters, 2007, 48(13), 2299-2301,
Cas no 935-02-4 (3-phenylprop-2-ynenitrile)

3-phenylprop-2-ynenitrile structure
Nombre del producto:3-phenylprop-2-ynenitrile
Número CAS:935-02-4
MF:C9H5N
Megavatios:127.142701864243
MDL:MFCD19300770
CID:805734
PubChem ID:96382
3-phenylprop-2-ynenitrile Propiedades químicas y físicas
Nombre e identificación
-
- 3-Phenylpropiolonitrile
- 3-Phenyl-2-propynenitrile
- 2-Propyne nitrile,3-phenyl-(9CI)
- 2-Propynenitrile,3-phenyl-
- 3-phenylprop-2-ynenitrile
- C9H5N
- 1-Cyano-2-phenylacetylene
- Cyanophenylacetylene
- NSC 71547
- Phenylcyanoacetylene
- Phenylpropiolonitrile
- Phenylpropynenitrile
- 2-Propynenitrile, 3-phenyl- (9CI)
- 2-Propynenitrile, 3-phenyl-
- Propiolonitrile, phenyl-
- Phenylpropiolique nitrile [French]
- Phenylpropiolique nitrile
- phenylpropionitril
- NSC71547
- Phenyl-propynenitrile
- 3-Phenylpropalonitrile
- 3-phenyl-prop-2-ynenitrile
- NCIOpen2_000538
- 3-Phenyl-2-propynenitrile (ACI)
- Propiolonitrile, phenyl- (6CI, 7CI, 8CI)
- 1-Phenyl-2-cyanoacetylene
- 3-Phenylpropynenitrile
- EN300-1237351
- 4-09-00-02329 (Beilstein Handbook Reference)
- SCHEMBL1539081
- 3-Phenyl-2-propynenitrile, 98%
- P2333
- AI3-11802
- DA-00639
- MFCD19300770
- IYXVSRXFGYDNEV-UHFFFAOYSA-N
- DTXSID90239443
- AS-18614
- BRN 0386022
- NSC-71547
- 935-02-4
- SY107492
- AKOS015998910
- CS-W013484
-
- MDL: MFCD19300770
- Renchi: 1S/C9H5N/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H
- Clave inchi: IYXVSRXFGYDNEV-UHFFFAOYSA-N
- Sonrisas: N#CC#CC1C=CC=CC=1
- Brn: 0386022
Atributos calculados
- Calidad precisa: 127.04200
- Masa isotópica única: 127.042199
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 1
- Complejidad: 201
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 23.8
- Xlogp3: 2.2
Propiedades experimentales
- Denso: 1.09
- Punto de fusión: 37.0 to 41.0 deg-C
- Punto de ebullición: 229°C(lit.)
- Punto de inflamación: 88 ºC
- índice de refracción: 1.4804 (estimate)
- PSA: 23.79000
- Logp: 1.56168
3-phenylprop-2-ynenitrile Información de Seguridad
-
Símbolo:
- Promover:dangerous
- Palabra de señal:Danger
- Instrucciones de peligro: H301+H311+H331-H315-H319
- Declaración de advertencia: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501
- Número de transporte de mercancías peligrosas:UN 2811 6.1 / PGIII
- Wgk Alemania:3
- Código de categoría de peligro: 25
- Instrucciones de Seguridad: 45
- Rtecs:UE0220000
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:0-10°C
- Grupo de embalaje:III
3-phenylprop-2-ynenitrile Datos Aduaneros
- Código HS:2926909090
- Datos Aduaneros:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-phenylprop-2-ynenitrile PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046982-5g |
3-Phenylpropiolonitrile |
935-02-4 | 98% | 5g |
¥1909.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046982-25g |
3-Phenylpropiolonitrile |
935-02-4 | 98% | 25g |
¥9339.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046982-100mg |
3-Phenylpropiolonitrile |
935-02-4 | 98% | 100mg |
¥121.00 | 2024-04-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P13120-1g |
3-Phenylpropiolonitrile |
935-02-4 | 1g |
¥626.0 | 2021-09-04 | ||
Ambeed | A184302-5g |
3-Phenylpropiolonitrile |
935-02-4 | 95% | 5g |
$289.0 | 2024-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTF873-250MG |
3-phenylprop-2-ynenitrile |
935-02-4 | 95% | 250MG |
¥ 224.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTF873-1G |
3-phenylprop-2-ynenitrile |
935-02-4 | 95% | 1g |
¥ 580.00 | 2023-04-12 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD227280-1g |
3-Phenylpropiolonitrile |
935-02-4 | 95% | 1g |
¥360.0 | 2024-04-17 | |
Fluorochem | 208742-5g |
3-Phenylpropiolonitrile |
935-02-4 | 95% | 5g |
£272.00 | 2022-02-28 | |
Fluorochem | 208742-25g |
3-Phenylpropiolonitrile |
935-02-4 | 95% | 25g |
£894.00 | 2022-02-28 |
3-phenylprop-2-ynenitrile Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: tert-Butyllithium , Triphenylphosphine Solvents: Tetrahydrofuran ; rt → -78 °C
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.3 Reagents: Sodium chloride Solvents: Water ; -78 °C
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.3 Reagents: Sodium chloride Solvents: Water ; -78 °C
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane
1.2 Reagents: Triethylamine Solvents: Dichloromethane
1.3 Reagents: Water
1.2 Reagents: Triethylamine Solvents: Dichloromethane
1.3 Reagents: Water
Referencia
- Preparation of nitriles from primary amides under Swern oxidation conditionsTetrahedron Letters, 1997, 38(12), 2099-2102,
Synthetic Routes 3
Synthetic Routes 4
Synthetic Routes 5
Condiciones de reacción
1.1 Catalysts: Gallium chloride Solvents: Acetonitrile ; 4 h, 80 °C
Referencia
- Tin or gallium-catalyzed cyanide-transition metal-free synthesis of nitriles from aldehydes or oximesTetrahedron Letters, 2016, 57(50), 5700-5702,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Triethylamine , Sulfonyl fluoride Solvents: Acetonitrile ; 15 - 30 min, rt
Referencia
- SO2F2-Promoted Dehydration of Aldoximes: A Rapid and Simple Access to NitrilesSynlett, 2019, 30(12), 1484-1488,
Synthetic Routes 7
Condiciones de reacción
1.1 Catalysts: 4,4′-Bipyridine (MOF with copper and carbazole tricarboxylate) , Copper (MOF with bipyridine and carbazole tricarboxylate) , 4,4′,4′′-(9H-Carbazole-3,6,9-triyl)tris[benzoic acid] (MOF with copper and bipyridine) Solvents: Acetonitrile ; 9 h, 90 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Copper metal organic framework (Cu-MOF) catalytic material, its preparation method and application in synthesis of 3-phenylpropynonitrile derivative, China, , ,
Synthetic Routes 8
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Sodium carbonate , Hydroxyamine hydrochloride Solvents: Dimethyl sulfoxide ; 30 - 60 min, rt
1.2 Reagents: Sulfonyl fluoride ; 12 h, rt
1.2 Reagents: Sulfonyl fluoride ; 12 h, rt
Referencia
- Cascade Process for Direct Transformation of Aldehydes (RCHO) to Nitriles (RCN) Using Inorganic Reagents NH2OH/Na2CO3/SO2F2 in DMSOJournal of Organic Chemistry, 2019, 84(9), 5803-5812,
Synthetic Routes 10
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
Referencia
- 1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating AgentOrganic Letters, 2000, 2(6), 795-797,
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Triethylamine , 1H-Imidazolium, 3-(fluorosulfonyl)-1,2-dimethyl-, 1,1,1-trifluoromethanesulfonat… Solvents: Acetonitrile ; 10 min, rt
Referencia
- The stable ''F-SO2+'' donor provides a mild and efficient approach to nitriles and amidesRSC Advances, 2022, 12(51), 33064-33068,
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: Ammonium acetate , Iodobenzene diacetate Catalysts: Tempo Solvents: Acetonitrile , Water ; 2 - 6 h, rt
Referencia
- Palladium-Catalyzed Nitrile-Assisted C(sp3)-Cl Bond Formation for Synthesis of DichloridesOrganic Letters, 2019, 21(20), 8308-8311,
Synthetic Routes 13
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Ethylbenzene , Tetrahydrofuran ; -60 °C; 30 min, -60 °C
1.2 Reagents: Diethyl chlorophosphate ; -60 °C → rt; 30 min, rt; rt → -60 °C
1.3 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Ethylbenzene , Tetrahydrofuran ; -60 °C; 1 h, -60 °C
1.4 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Diethyl chlorophosphate ; -60 °C → rt; 30 min, rt; rt → -60 °C
1.3 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Ethylbenzene , Tetrahydrofuran ; -60 °C; 1 h, -60 °C
1.4 Reagents: Ammonium chloride Solvents: Water
Referencia
- One-pot synthesis of propynoates and propynenitrilesCanadian Journal of Chemistry, 2017, 95(2), 144-148,
Synthetic Routes 15
Condiciones de reacción
1.1 Catalysts: 2364654-64-6 Solvents: Acetonitrile ; 8 h, 90 °C
Referencia
- Reversible Structural Transformations of Metal-Organic Frameworks as Artificial Switchable Catalysts for Dynamic Control of Selectively Cyanation ReactionChemistry - A European Journal, 2019, 25(44), 10366-10374,
Synthetic Routes 16
Condiciones de reacción
1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Dimethyl sulfoxide Solvents: Dimethyl sulfoxide ; 1 - 2 h, 70 °C
Referencia
- A practical and cost-efficient, one-pot conversion of aldehydes into nitriles mediated by "activated DMSO"Synlett, 2011, (15), 2223-2227,
Synthetic Routes 17
Condiciones de reacción
1.1 Reagents: Ammonium acetate , Iodobenzene diacetate Catalysts: Tempo Solvents: Acetonitrile , Water ; 2 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referencia
- Pd-Catalyzed C-H Functionalization of Indole-Containing Alkene-Tethered Aryl Halides with Alkynes To Construct Indole Alkaloid ScaffoldsOrganic Letters, 2022, 24(15), 2910-2914,
Synthetic Routes 18
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 10 min, rt
1.2 16 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.4 Reagents: Ammonium acetate , Tempo , Iodobenzene diacetate Solvents: Acetonitrile , Water ; 2 h, rt
1.5 Reagents: Water ; rt
1.2 16 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.4 Reagents: Ammonium acetate , Tempo , Iodobenzene diacetate Solvents: Acetonitrile , Water ; 2 h, rt
1.5 Reagents: Water ; rt
Referencia
- Enantioselective Nickel-Catalyzed Alkyne-Azide Cycloaddition by Dynamic Kinetic ResolutionJournal of the American Chemical Society, 2021, 143(14), 5308-5313,
Synthetic Routes 19
Synthetic Routes 20
3-phenylprop-2-ynenitrile Raw materials
- 3-Oxo-3-phenyl-2-(triphenylphosphoranylidene)propanenitrile
- Benzenepropanal, oxime
- 3-Phenylpropiolamide
- 3-phenylpropynal oxime
- 3-Phenylpropiolaldehyde
- Iodobenzene
- 1-CYANOIMIDAZOLE
- Lithium Phenylacetylide
- Phenyl Cyanate (Stabilized with PPE)
- 3-oxo-3-phenyl-propanenitrile
- 3-Phenyl-2-propyn-1-ol
- Benzaldehyde
3-phenylprop-2-ynenitrile Preparation Products
3-phenylprop-2-ynenitrile Literatura relevante
-
Po-Jung Chou,Wei-Yang Yu,Jui-Cheng Kao,Yu-Chieh Lo,Jyh-Pin Chou,Michael H. Huang J. Mater. Chem. A 2023 11 19514
-
Rasmi P. Bhaskaran,Kalinga H. Nayak,Beneesh P. Babu RSC Adv. 2021 11 24570
-
Wei Zhou,Yicheng Zhang,Pinhua Li,Lei Wang Org. Biomol. Chem. 2012 10 7184
-
Chris J. Bennett,Sébastien B. Morales,Sébastien D. Le Picard,André Canosa,Ian R. Sims,Y. H. Shih,A. H. H. Chang,Xibin Gu,Fantong Zhang,Ralf I. Kaiser Phys. Chem. Chem. Phys. 2010 12 8737
-
Min Sun Kang,Theresa Wai See Kong,Joycelyn Yi Xin Khoo,Teck-Peng Loh Chem. Sci. 2021 12 13613
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:935-02-4)3-phenylprop-2-ynenitrile

Pureza:99%/99%
Cantidad:5g/25g
Precio ($):260.0/912.0